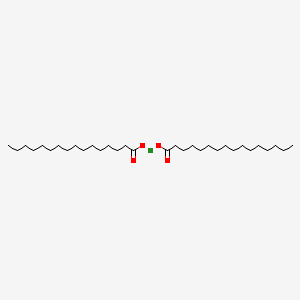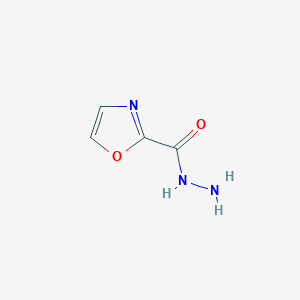
2-Chloro-4-iodo-1-methoxybenzene
Overview
Description
2-Chloro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C₇H₆ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-iodo-1-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Starting Material: 2-Chloro-1-fluoro-4-iodobenzene.
Reaction: Treating the starting material with sodium methoxide in dimethylformamide (DMF) at 80°C for 3 hours.
Product: This reaction yields this compound with an 83% yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: Particularly at the iodine and chlorine positions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents such as bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Involves reagents like sodium methoxide in polar aprotic solvents such as DMF.
Major Products
Bromination: Yields 2-Chloro-4-bromo-1-methoxybenzene.
Nitration: Produces 2-Chloro-4-nitro-1-methoxybenzene.
Scientific Research Applications
2-Chloro-4-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-1-methoxybenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. The methoxy group activates the benzene ring towards electrophilic substitution, while the halogens facilitate nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodoanisole: Similar structure but lacks the methoxy group.
4-Iodoanisole: Contains an iodine atom and a methoxy group but lacks the chlorine atom.
2-Chloroanisole: Contains a chlorine atom and a methoxy group but lacks the iodine atom.
Uniqueness
2-Chloro-4-iodo-1-methoxybenzene is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4-iodo-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLPDPXMJKTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458067 | |
| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75676-72-1 | |
| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)


![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
